molecular formula C3F4O2 B3031821 Trifluoropyruvyl fluoride CAS No. 7309-82-2

Trifluoropyruvyl fluoride

Cat. No.: B3031821
CAS No.: 7309-82-2
M. Wt: 144.02 g/mol
InChI Key: NSODUNDFRPXDAR-UHFFFAOYSA-N
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Description

Trifluoropyruvyl fluoride is an organofluorine compound with the molecular formula C3F4O2 It is characterized by the presence of three fluorine atoms and a fluorinated carbonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoropyruvyl fluoride can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorinating agents and to maintain the necessary reaction conditions. The production methods are designed to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Trifluoropyruvyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert this compound into less oxidized forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropyruvic acid, while reduction can produce trifluoroethanol derivatives.

Scientific Research Applications

Trifluoropyruvyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

  • Trifluoroacetic acid
  • Trifluoroacetyl chloride
  • Trifluoromethyl ketone

Uniqueness

Trifluoropyruvyl fluoride is unique due to its specific combination of fluorine atoms and a fluorinated carbonyl group This structure imparts distinct chemical properties, such as high reactivity and stability, which differentiate it from other similar compounds

Properties

IUPAC Name

3,3,3-trifluoro-2-oxopropanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODUNDFRPXDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382086
Record name Trifluoropyruvyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7309-82-2
Record name Trifluoropyruvyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The formed product obtained in Example 2-2 (42.0 g) was charged into a 200 cc autoclave together with KF powder (0.5 g) and CF3CFHOCF2CF(CF3)OCF2CF2CF3 and heated in a sealed state at from 80 to 120° C. for 13 hours and 120° C. for 14 hours in an oil bath, while vigorously stirring. At the outlet of the autoclave, a pressure resistant container cooled to −78° C. was installed, and when the internal pressure of the reactor became at least 0.28 MPa, the gas in the reactor was liquefied and recovered. 0.8 g of a sample was recovered. The recovered sample was gaseous at room temperature, and as a result of the analysis by GC-MS, the above-identified compound was confirmed to be the main product. The yield of the above-identified compound was 9.4%.
[Compound]
Name
product
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trifluoropyruvyl fluoride
Reactant of Route 2
Trifluoropyruvyl fluoride
Reactant of Route 3
Trifluoropyruvyl fluoride
Reactant of Route 4
Trifluoropyruvyl fluoride
Reactant of Route 5
Trifluoropyruvyl fluoride
Reactant of Route 6
Trifluoropyruvyl fluoride

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